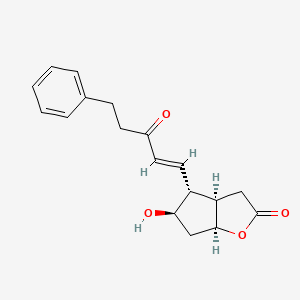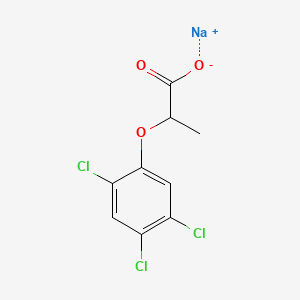
Sodium 2-(2,4,5-trichlorophenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(2,4,5-trichlorophenoxy)propionate is an organic compound known for its use as a herbicide and plant growth regulator. It is a sodium salt derivative of 2-(2,4,5-trichlorophenoxy)propionic acid, commonly referred to as fenoprop or Silvex . This compound is part of the phenoxy herbicide family and is structurally related to 2,4,5-trichlorophenoxyacetic acid, with the acetic acid side chain replaced by a propionate group .
Métodos De Preparación
The synthesis of sodium 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenol with acrylic acid to form 2-(2,4,5-trichlorophenoxy)propionic acid . This intermediate is then reacted with sodium hydroxide to produce the sodium salt . The reaction conditions usually require controlled temperatures and the presence of a catalyst to facilitate the esterification process .
Análisis De Reacciones Químicas
Sodium 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds and woody plants.
Environmental Studies: The compound is studied for its environmental impact and degradation pathways.
Analytical Chemistry: It serves as a standard in chromatographic analyses to detect and quantify similar herbicides in environmental samples.
Mecanismo De Acción
The mechanism of action of sodium 2-(2,4,5-trichlorophenoxy)propionate involves mimicking the plant hormone indoleacetic acid (IAA) . When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . This herbicidal effect is primarily due to its interaction with auxin receptors, disrupting normal plant growth and development .
Comparación Con Compuestos Similares
Sodium 2-(2,4,5-trichlorophenoxy)propionate is similar to other phenoxy herbicides such as:
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Both compounds are used as herbicides, but this compound has a propionate side chain instead of an acetic acid side chain.
2,4-Dichlorophenoxyacetic acid (2,4-D): This compound is another widely used herbicide with a similar mode of action but lacks the third chlorine atom present in this compound.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct herbicidal properties and environmental behavior .
Propiedades
Número CAS |
37913-89-6 |
|---|---|
Fórmula molecular |
C9H6Cl3NaO3 |
Peso molecular |
291.5 g/mol |
Nombre IUPAC |
sodium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.Na/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
UMJWXKDMIKWUJC-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.[Na+] |
Números CAS relacionados |
93-72-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


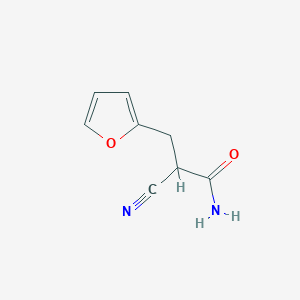

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
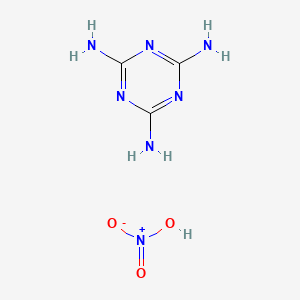
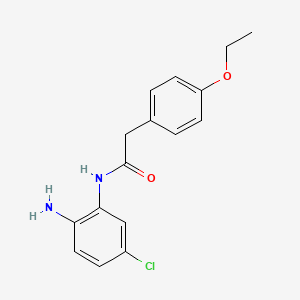
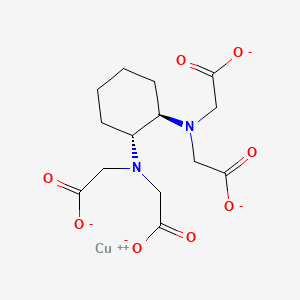
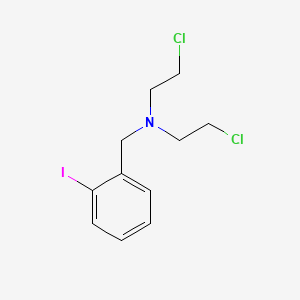
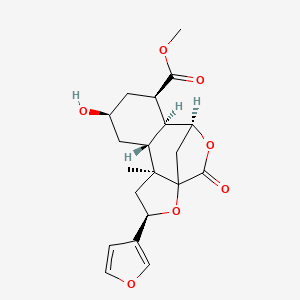
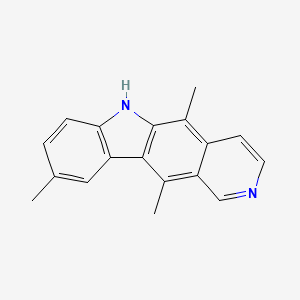

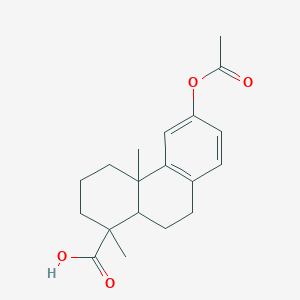
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
